

4,6-Dimethylpyrimidine CAS number 1558-17-4

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

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An In-depth Technical Guide to **4,6-Dimethylpyrimidine** (CAS: 1558-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions.^[1] Identified by its CAS number 1558-17-4, this compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]} Its chemical structure, characterized by a π -deficient aromatic system and reactive methyl groups, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.^{[1][3]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, spectroscopic data, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4,6-Dimethylpyrimidine is typically a colorless to pale yellow liquid or low-melting solid under standard conditions.^{[1][2]} It is soluble in common organic solvents like ethanol and ether, but shows limited solubility in water.^[1] The presence of two nitrogen atoms in the pyrimidine ring imparts basic properties to the molecule.^[1]

Table 1: Physical and Chemical Properties of **4,6-Dimethylpyrimidine**

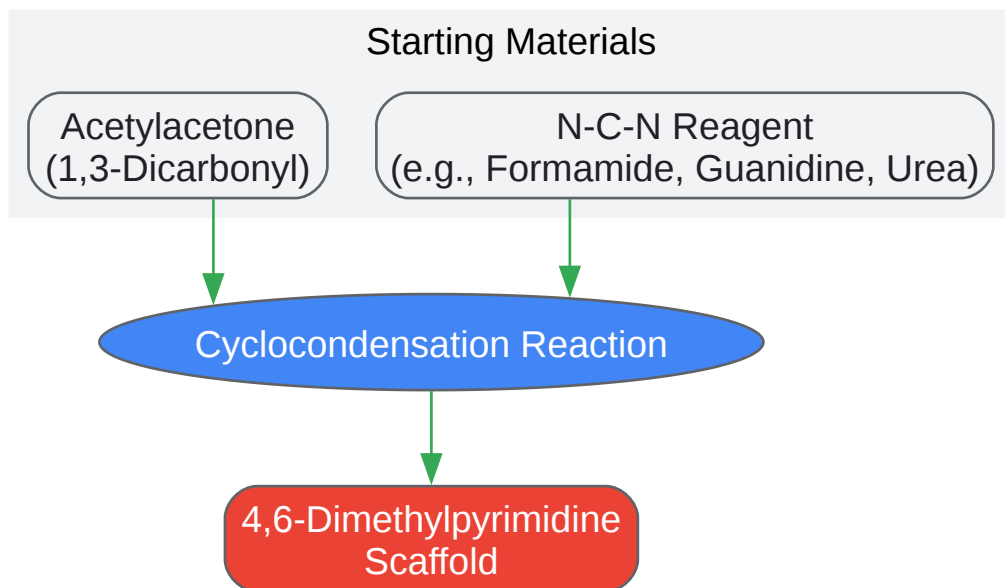
Property	Value	Reference(s)
CAS Number	1558-17-4	[4]
Molecular Formula	C ₆ H ₈ N ₂	[4][5]
Molecular Weight	108.14 g/mol	[4][5][6]
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Boiling Point	154 °C (lit.)	[6][7]
Density	0.98 g/mL at 25 °C (lit.)	[6][7]
Refractive Index	n ₂₀ /D 1.490 (lit.)	[2][6]
Flash Point	46 °C (114.8 °F) - closed cup	[6][8]
InChI Key	LSBIUXKNVUBKRI-UHFFFAOYSA-N	[4][5][6]
SMILES	<chem>Cc1cc(C)ncn1</chem>	[1][6]

Synthesis and Manufacturing

The primary synthetic route to the **4,6-dimethylpyrimidine** core involves the cyclocondensation of a 1,3-dicarbonyl compound with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment. For **4,6-dimethylpyrimidine** and its close analogs, acetylacetone is the universal 1,3-dicarbonyl starting material. The choice of the N-C-N reagent determines the substituent at the 2-position of the pyrimidine ring.

- For 2-amino-**4,6-dimethylpyrimidine**: Guanidine salts are used.[3][5]
- For 4,6-dimethylpyrimidin-2(1H)-one: Urea is the reagent of choice.[2]
- For **4,6-dimethylpyrimidine**-2-thiol: Thiourea is employed.[9]
- For the parent **4,6-dimethylpyrimidine** (unsubstituted at C2): Formamide would be the appropriate N-C-N source.

The reaction is a classic heterocyclic synthesis that provides a reliable and scalable method for producing the pyrimidine scaffold.



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Fig. 1: General synthesis workflow for the **4,6-dimethylpyrimidine** scaffold.

Experimental Protocols

While a detailed, peer-reviewed protocol for the parent **4,6-dimethylpyrimidine** was not available, numerous protocols exist for its close and highly relevant analogs. The following procedure for the synthesis of 2-amino-**4,6-dimethylpyrimidine** is representative of the general cyclocondensation methodology.

Protocol: Synthesis of 2-Amino-**4,6-dimethylpyrimidine** via Sonication^[5]

This protocol describes an efficient synthesis using ultrasound irradiation.

- Materials:
 - Guanidine hydrochloride (0.052 mol)
 - Acetylacetone (0.052 mol)

- Sodium carbonate (Na_2CO_3) (0.052 mol)
- Deionized water (15 mL)
- Procedure:
 - Place guanidine hydrochloride, acetylacetone, and sodium carbonate into a round-bottom reaction vessel of appropriate thickness for sonochemical reactions.
 - Add 15 mL of water to the vessel.
 - Place the reaction vessel in a hot water bath maintained at 60°C.
 - Expose the contents of the flask to ultrasonic waves for 30 minutes.
 - After the reaction period, a solid product will have formed.
 - Cool the mixture and treat the solid product with a small quantity of cold water.
 - Filter the solid product through a Büchner funnel.
 - Wash the filter cake with water and dry to yield 2-amino-**4,6-dimethylpyrimidine**.
- Expected Yield: ~75%[\[5\]](#)

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and quality control of **4,6-dimethylpyrimidine**. Due to the limited availability of published spectra for the parent compound, data for the closely related 2-amino-**4,6-dimethylpyrimidine** is presented as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum would be expected to show a singlet for the C5 proton, a singlet for the two equivalent methyl groups, and potentially signals for the C2 proton. The ^{13}C NMR would show distinct signals for the methyl carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon.

Table 2: Representative ^1H and ^{13}C NMR Data for 2-Amino-4,6-dimethylpyrimidine in CDCl_3 [5]

Nucleus	Chemical Shift (δ , ppm)	Assignment
^1H NMR	6.33 (s, 1H)	Ar-H (C5-H)
5.36 (bs, 2H)	$-\text{NH}_2$	
2.25 (s, 6H)	$-\text{CH}_3$ (C4 & C6)	
^{13}C NMR	167.6	C4, C6
162.9	C2	
108.6	C5	
24.1	$-\text{CH}_3$	

Note: Data from ChemicalBook, citing a 2020 article in Synthetic Communications.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For 4,6-dimethylpyrimidine, characteristic peaks would include C-H stretching from the methyl groups and the aromatic ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Table 3: Representative FT-IR Vibrational Frequencies for 2-Amino-4,6-dimethylpyrimidine

Wavenumber (cm^{-1})	Intensity	Assignment
3395 - 3310	Strong	$-\text{NH}_2$ Stretching
3175	Weak	Aromatic C-H Stretching
1633	Weak	N-H Bending
1575, 1537	-	Conjugated C=C Stretching
1459, 1381	-	Aliphatic C-H Bending
1243	-	C-NH $_2$ Stretching

Note: Data is for the 2-amino analog, which introduces N-H and C-NH₂ vibrations. For the parent compound, one would expect aromatic C-H stretching slightly above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and strong ring stretching (C=C, C=N) bands in the 1600-1400 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

In electron impact mass spectrometry, **4,6-dimethylpyrimidine** (MW: 108.14) would be expected to show a strong molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern would be dictated by the stability of the aromatic pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[12][13] For **4,6-dimethylpyrimidine**, key fragments would likely arise from:

- Loss of a hydrogen radical (H•) to give a fragment at m/z = 107.
- Loss of a methyl radical (CH₃•) to give a fragment at m/z = 93.
- Cleavage of the ring, though this is less favorable due to its aromaticity.

Chemical Reactivity

The reactivity of **4,6-dimethylpyrimidine** is governed by two main features: the electron-deficient pyrimidine ring and the acidic protons of the methyl groups.

- **Ring Reactivity:** The pyrimidine ring is classified as a π -deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This makes the ring generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms are basic and can be protonated or alkylated. Quaternization of a ring nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.[3]
- **Methyl Group Reactivity:** The methyl groups at the C4 and C6 positions are 'active' because their protons are acidic.[12] This acidity is due to the ability of the electron-withdrawing pyrimidine ring to stabilize the resulting carbanion via resonance. These active methyl groups can be deprotonated by a base and subsequently participate in condensation reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and other electrophiles.[3][8]

Fig. 2: Chemical reactivity map of **4,6-dimethylpyrimidine**.

Applications in Research and Drug Development

4,6-Dimethylpyrimidine is primarily utilized as a foundational scaffold for the synthesis of more complex, biologically active molecules.^[14] While the parent compound itself is not noted for significant biological activity, its derivatives are a rich source of leads in drug discovery.

- **Antimicrobial and Antifungal Agents:** Derivatives incorporating a mercapto group (4,6-dimethyl-2-mercaptopyrimidine) have shown antimicrobial and antifungal properties.^[14] Further modifications of this thiol intermediate lead to a variety of heterocyclic systems with potential therapeutic value.
- **Plant Growth Stimulators:** S-substituted derivatives based on the **4,6-dimethylpyrimidine-2-thiol** core have been synthesized and shown to possess pronounced plant growth-stimulating activity, indicating potential applications in agrochemistry.^{[7][9]}
- **Anticancer and Anti-inflammatory Research:** The pyrimidine nucleus is a well-established pharmacophore found in many anticancer and anti-inflammatory drugs.^{[15][16]} The **4,6-dimethylpyrimidine** scaffold is used to synthesize libraries of compounds for screening against various biological targets, such as kinases.^[17] For example, pyrimidine-bridged thiadiazole derivatives have exhibited antitumor activity against human breast cancer cell lines.^[18]
- **Intermediate for Approved Drugs:** The 2-amino analog, 2-amino-**4,6-dimethylpyrimidine**, is a key intermediate in the manufacture of sulfamethazine (sulfadimidine), a sulfonamide bacteriostatic agent.^[3]

Safety and Handling

4,6-Dimethylpyrimidine is classified as a flammable liquid and vapor.^{[6][18]} It should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.^[18]

- **Hazard Statements:**
 - H226: Flammable liquid and vapor.^[19]

- H315: Causes skin irritation.[8][19]
- H319: Causes serious eye irritation.[18][19]
- H335: May cause respiratory irritation.[18][19]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required.[6] Work should be conducted in a fume hood to avoid inhalation of vapors.

Conclusion

4,6-Dimethylpyrimidine (CAS 1558-17-4) is a cornerstone synthetic building block in heterocyclic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its pyrimidine ring and activated methyl groups, provides chemists with a robust platform for creating diverse molecular architectures. While its direct biological applications are limited, its importance as a precursor to a wide range of pharmacologically active compounds—from antibacterials to potential anticancer agents and agrochemicals—is well-established. This guide serves as a technical resource for researchers leveraging this valuable scaffold in the pursuit of novel chemical entities for science and medicine.

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